molecular formula C13H22N4 B11797108 (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine

Cat. No.: B11797108
M. Wt: 234.34 g/mol
InChI Key: AKACIWWOOBTAOU-UHFFFAOYSA-N
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Description

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine: is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.31 g/mol . This compound is a derivative of piperazine and pyridine, which are commonly used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine typically involves the reaction of 4-methylpyridine with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the nitrogen atoms of the piperazine ring.

Scientific Research Applications

Chemistry: In chemistry, (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: This compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It has been investigated for its ability to interact with specific biological targets, such as enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. It is employed in the synthesis of polymers, coatings, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine lies in its specific combination of piperazine and pyridine rings, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products .

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]methanamine

InChI

InChI=1S/C13H22N4/c1-3-16-4-6-17(7-5-16)13-8-11(2)12(9-14)10-15-13/h8,10H,3-7,9,14H2,1-2H3

InChI Key

AKACIWWOOBTAOU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=C2)C)CN

Origin of Product

United States

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